Di(N-desethyl) Amiodarone Hydrochloride

描述

Di(N-desethyl) Amiodarone Hydrochloride is a metabolite of Amiodarone, a well-known antiarrhythmic agent used to treat and prevent various types of cardiac arrhythmias. This compound is known for its potent inhibitory effects on the respiratory chain, making it a significant subject of study in pharmacology and toxicology .

准备方法

Synthetic Routes and Reaction Conditions

Di(N-desethyl) Amiodarone Hydrochloride is synthesized through the N-demethylation of Amiodarone, a reaction catalyzed by the enzyme cytochrome P450 3A4 . The process involves the removal of ethyl groups from the nitrogen atoms in Amiodarone, resulting in the formation of Di(N-desethyl) Amiodarone. This reaction typically requires specific conditions, including the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to ensure high purity and quality .

化学反应分析

Types of Reactions

Di(N-desethyl) Amiodarone Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated metabolites.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, as well as various substituted derivatives. These products are often studied for their pharmacological and toxicological properties .

科学研究应用

Pharmacodynamics and Mechanism of Action

Di(N-desethyl) Amiodarone Hydrochloride exhibits potent pharmacological effects, particularly as an inhibitor of the respiratory chain. Studies have demonstrated that this compound significantly affects cardiac electrophysiology, influencing parameters such as QRS, QT, and QTc intervals. Research indicates that Di(N-desethyl) Amiodarone has a greater potency than its parent compound, Amiodarone, in altering these electrocardiographic intervals following both acute and chronic administration .

Clinical Applications

- Antiarrhythmic Therapy :

- Pediatric Use :

-

Drug-Drug Interactions :

- The metabolite's interaction with other medications, such as warfarin and tramadol, has been documented. It has been shown to potentiate warfarin's anticoagulant effects by inhibiting cytochrome P450 enzymes involved in warfarin metabolism . This highlights the importance of monitoring INR levels when co-administering these drugs.

Case Studies

- Case Study 1 : A patient on Amiodarone developed increased INR levels when Di(N-desethyl) Amiodarone was introduced into their regimen. Adjustments to the warfarin dosage were required to maintain therapeutic anticoagulation levels .

- Case Study 2 : In a pediatric cohort, pharmacokinetic modeling revealed significant inter-individual variability in the clearance of Di(N-desethyl) Amiodarone, suggesting that therapeutic drug monitoring could enhance treatment efficacy and safety for young patients .

作用机制

Di(N-desethyl) Amiodarone Hydrochloride exerts its effects primarily through the inhibition of the respiratory chain. This inhibition disrupts the production of ATP, leading to a decrease in cellular energy levels. The compound targets various components of the respiratory chain, including complex I and complex III, and interferes with the normal flow of electrons . This disruption can lead to cellular apoptosis and other forms of cell death, particularly in cells with high metabolic rates .

相似化合物的比较

Similar Compounds

Amiodarone: The parent compound, known for its antiarrhythmic properties and similar inhibitory effects on the respiratory chain.

N-Desethylamiodarone: Another metabolite of Amiodarone, which also exhibits inhibitory effects on the respiratory chain but with different potency and pharmacokinetic properties.

Dronedarone: A structural analog of Amiodarone, used as an antiarrhythmic agent with fewer side effects but similar mechanisms of action.

Uniqueness

Di(N-desethyl) Amiodarone Hydrochloride is unique in its potent inhibitory effects on the respiratory chain, making it a valuable tool for studying cellular respiration and mitochondrial function. Its distinct pharmacokinetic properties also differentiate it from other similar compounds, providing unique insights into the metabolism and effects of Amiodarone .

生物活性

Di(N-desethyl) Amiodarone Hydrochloride, a significant metabolite of the antiarrhythmic drug amiodarone, has garnered attention for its biological activity and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

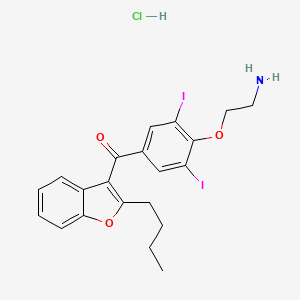

- Molecular Formula : CHClINO

- Molecular Weight : 625.67 g/mol

- CAS Number : 757220-04-5

This compound primarily acts as a strong inhibitor of the respiratory chain , which is crucial for ATP production in cells. This inhibition can lead to various downstream effects, including alterations in cell metabolism and apoptosis . The compound also exhibits antiarrhythmic properties similar to its parent compound, amiodarone.

Pharmacodynamics

Research indicates that this compound affects cardiac electrophysiology significantly. Studies have shown that it can alter electrocardiographic intervals (QRS, QT, and QTc), with a potency greater than that of amiodarone itself. This is particularly evident in chronic administration scenarios where desethylamiodarone accumulates in myocardial tissue .

Table 1: Electrophysiological Effects

| Drug | Effect on QRS Interval | Effect on QT Interval | Effect on QTc Interval |

|---|---|---|---|

| Amiodarone | Moderate | Moderate | Moderate |

| Di(N-desethyl) Amiodarone | Significant | Significant | Significant |

Case Studies and Experimental Findings

- Cardiac Electrophysiology : A study involving Sprague-Dawley rats demonstrated that both amiodarone and its metabolite produced concentration-related increases in electrocardiographic intervals. The metabolite showed a more pronounced effect, particularly after chronic treatment, suggesting its role in long-term cardiac remodeling .

- Neurotoxicity Assessment : In vitro studies using human induced pluripotent stem cell-derived brain models indicated that human cells are more sensitive to amiodarone and its metabolites compared to rodent cells. This sensitivity was linked to alterations in lipid metabolism genes, highlighting potential neurotoxic effects associated with long-term exposure .

- Autophagy and Apoptosis : this compound has been implicated in autophagy regulation and apoptosis pathways. Its role in modulating these processes suggests potential therapeutic applications beyond antiarrhythmic functions .

Clinical Implications

The biological activity of this compound raises important considerations for its clinical use:

- Therapeutic Window : Understanding the pharmacokinetics and dynamics of this compound is essential for optimizing dosing regimens to minimize adverse effects while maximizing therapeutic benefits.

- Drug Interactions : Given its metabolic pathway via CYP3A4, caution is warranted regarding potential interactions with other medications that are substrates or inhibitors of this enzyme .

Summary

This compound is a potent metabolite of amiodarone with significant biological activity affecting cardiac function, cellular metabolism, and potentially neurotoxicity. Ongoing research is necessary to fully elucidate its mechanisms of action and clinical implications, particularly concerning its use in arrhythmia management and beyond.

属性

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCJJBHXLGQNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747615 | |

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757220-04-5 | |

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。